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Compound of Interest

Compound Name: N-Butyl-p-toluenesulfonamide

Cat. No.: B159962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Butyl-
p-toluenesulfonamide (CAS No: 1907-65-9), a compound of interest in various chemical and

pharmaceutical research domains. This document outlines the characteristic spectral features

in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), supported by detailed experimental protocols. The information presented herein is

intended to facilitate compound identification, structural elucidation, and quality control for

professionals engaged in drug discovery and development.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of N-Butyl-p-toluenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-Butyl-p-toluenesulfonamide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.70 Doublet (d) 2H Ar-H (ortho to SO₂)

7.30 Doublet (d) 2H Ar-H (meta to SO₂)

4.85 Triplet (t) 1H N-H

2.85 Quartet (q) 2H N-CH₂-

2.41 Singlet (s) 3H Ar-CH₃

1.35 Sextet 2H -CH₂-CH₂-CH₃

1.20 Sextet 2H -CH₂-CH₃

0.80 Triplet (t) 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data for N-Butyl-p-toluenesulfonamide[1]

Chemical Shift (δ) ppm Assignment

143.2 Ar-C (ipso to SO₂)

137.2 Ar-C (ipso to CH₃)

129.6 Ar-C (meta to SO₂)

127.1 Ar-C (ortho to SO₂)

42.8 N-CH₂-

31.5 -CH₂-CH₂-CH₃

21.5 Ar-CH₃

19.8 -CH₂-CH₃

13.6 -CH₃

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for N-Butyl-p-toluenesulfonamide
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Wavenumber (cm⁻¹) Intensity Assignment

3280 Strong, Broad N-H Stretch

2960, 2870 Medium C-H Stretch (Aliphatic)

1595 Medium C=C Stretch (Aromatic)

1325 Strong S=O Asymmetric Stretch

1155 Strong S=O Symmetric Stretch

910 Medium S-N Stretch

815 Strong C-H Bend (p-disubstituted)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for N-Butyl-p-toluenesulfonamide

m/z Relative Intensity (%) Assignment

227 25 [M]⁺ (Molecular Ion)

184 40 [M - C₃H₇]⁺

172 15 [M - C₄H₉N + H]⁺

155 100 [CH₃C₆H₄SO₂]⁺

91 80 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Synthesis of N-Butyl-p-toluenesulfonamide
N-Butyl-p-toluenesulfonamide can be synthesized by the reaction of p-toluenesulfonyl

chloride with n-butylamine in the presence of a base.[2]
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Materials: p-Toluenesulfonyl chloride, n-butylamine, dichloromethane (solvent), triethylamine

(base), 0.5 M HCl, 0.5 M NaOH, saturated NaCl solution, anhydrous sodium sulfate.

Procedure:

Dissolve p-toluenesulfonyl chloride in dichloromethane in a round-bottom flask.

Add an equimolar amount of n-butylamine to the solution.

Add an excess of triethylamine to the reaction mixture to act as a base and scavenger for

the HCl byproduct.

Stir the reaction mixture at room temperature for 24 hours.[2]

After the reaction is complete, wash the organic layer sequentially with 0.5 M HCl, 0.5 M

NaOH, and saturated NaCl solution.[2]

Dry the organic phase over anhydrous sodium sulfate.[2]

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield N-Butyl-p-toluenesulfonamide as a white solid.

Spectroscopic Analysis
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the purified N-Butyl-p-
toluenesulfonamide in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard

(δ 0.00 ppm).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.
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Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation

delay of 1 second, and 16 scans.

¹³C NMR Acquisition:

Acquire the spectrum at room temperature.

Use a proton-decoupled pulse sequence.

Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation

delay of 2 seconds, and 1024 scans.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the TMS signal.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-

2 mg) with approximately 100-200 mg of dry KBr powder.[3] Press the mixture into a

transparent disk using a hydraulic press. Alternatively, for a rapid analysis, use an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition:

Record the spectrum in the range of 4000-400 cm⁻¹.

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Acquire a background spectrum of the empty sample compartment (or the clean ATR

crystal) prior to the sample measurement.

Data Processing: The instrument software automatically performs the Fourier transform and

presents the spectrum in terms of transmittance or absorbance versus wavenumber.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with

an electron ionization (EI) source.
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Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like

dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC Conditions:

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a

rate of 15 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of N-Butyl-p-toluenesulfonamide.
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Workflow for Synthesis and Analysis of N-Butyl-p-toluenesulfonamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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